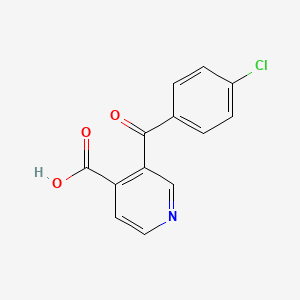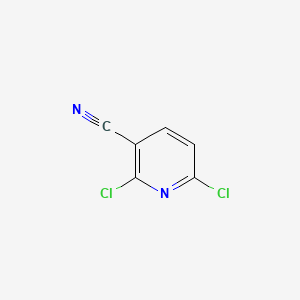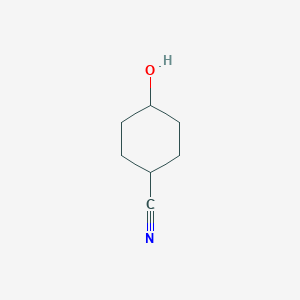
6-Methyl-1H-indazole
説明
6-Methyl-1H-indazole is a chemical compound with the empirical formula C8H8N2. It is a solid substance . This compound is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings .
Synthesis Analysis
The synthesis of 1H-indazoles, including 6-Methyl-1H-indazole, has been explored in various studies. One approach involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization . Another method involves the use of imidate esters and nitrosobenzenes under cooperative Rh and Cu catalysis . An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole has also been reported, where the mesylate intermediate is replaced by the bromide derivative, increasing the overall yield .Chemical Reactions Analysis
Indazole derivatives, including 6-Methyl-1H-indazole, have been used in various chemical reactions. For instance, they have been used in the synthesis of multi-targeted protein kinase inhibitors for cancer therapy . The selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization of the 1H-indazole N-oxides, has also been described .Physical And Chemical Properties Analysis
6-Methyl-1H-indazole has a molecular weight of 132.16 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. The compound has a topological polar surface area of 28.7 Ų. It has a complexity of 124 and does not contain any isotope atoms .科学的研究の応用
Organic Synthesis
“6-Methyl-1H-indazole” is utilized in organic synthesis processes. This compound can serve as a building block for various synthetic pathways, contributing to the creation of complex molecules for further research or industrial applications .
Antimicrobial Activities
Indazole derivatives have been studied for their antimicrobial properties. While specific data on “6-Methyl-1H-indazole” was not found, related compounds have shown moderate-to-high activity against bacteria such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . It’s plausible that “6-Methyl-1H-indazole” could be explored for similar antimicrobial applications.
Medicinal Chemistry
The indazole moiety is significant in medicinal chemistry due to its presence in compounds with various biological activities. “6-Methyl-1H-indazole” may be investigated for potential medicinal applications, leveraging its structural features to interact with biological targets .
Synthetic Methodologies
Recent advances in synthetic methodologies for indazoles include transition metal-catalyzed reactions and reductive cyclization reactions. “6-Methyl-1H-indazole” could be synthesized using these modern techniques, enhancing its availability for research and development .
Transition-Metal-Catalyzed Reactions
Transition-metal-catalyzed C–H activation/annulation sequences are prominent in designing new synthetic strategies for indazoles. “6-Methyl-1H-indazole” could benefit from such strategies, leading to functionalized derivatives with improved medicinal tolerance and structural complexity .
Safety and Hazards
将来の方向性
Indazole-containing derivatives, including 6-Methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.
特性
IUPAC Name |
6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPHXCOTBASBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505278 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indazole | |
CAS RN |
698-24-8 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)








![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)



